8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
Description
8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core. Its structure includes a 2-oxo group at position 2, a benzyl ester at position 8, and an ethyl ester at position 2.
Properties
IUPAC Name |
8-O-benzyl 3-O-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-2-23-17(21)14-10-13-8-9-15(16(14)20)19(13)18(22)24-11-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFKHNLJJKCPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC(C1=O)N2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Alkylation
The bicyclic core is constructed via Robinson-like tropane synthesis, where diketones undergo intramolecular aldol condensation. For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one is synthesized by alkylating tropinone with 2,2,2-trifluoroethyl triflate in the presence of a base. This intermediate serves as a precursor for further functionalization.
Cyanohydrin Formation
Dehydration to α,β-Unsaturated Nitriles
Phosphorous Oxychloride-Mediated Dehydration
Dehydration of cyanohydrins to α,β-unsaturated nitriles is achieved using phosphorous oxychloride (POCl₃) and pyridine. In Example 17, 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane is treated with POCl₃ and pyridine at −10°C, followed by heating to 80°C for 24 hours to yield 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene. This method achieves a 72% yield and is scalable under nitrogen atmosphere.
Alternative Dehydrating Agents
Thionyl chloride (SOCl₂) has also been employed for dehydration. Example 21 demonstrates that SOCl₂ in chloroform at 50°C efficiently removes the hydroxyl group, forming the olefin with minimal epimerization.
Catalytic Hydrogenation for Saturation
Palladium-Catalyzed Hydrogenation
The α,β-unsaturated nitrile intermediate is hydrogenated to saturate the double bond. Example 28 describes the use of 5% palladium on carbon (Pd/C) under 3 bar hydrogen pressure at 50°C, achieving full conversion to 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane. The reaction proceeds with moderate stereoselectivity (57:43 endo:exo ratio).
Solvent and Temperature Optimization
Hydrogenation in toluene-methanol mixtures (1:1) at ambient temperature improves catalyst longevity and product purity. Prolonged stirring (12–24 hours) ensures complete reduction of the double bond.
Esterification and Functional Group Interconversion
Oxidation to 2-Oxo Derivatives
The 2-oxo group is introduced via oxidation of the corresponding alcohol or through Kornblum oxidation using dimethyl sulfoxide (DMSO) and an electrophilic halogen source. Example 24 details the oxidation of 3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane with pyridinium chlorochromate (PCC) to yield the 2-oxo derivative.
Purification and Stereochemical Analysis
Chromatographic Separation
Crude reaction mixtures are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients. Example 6 reports a 35% yield after column chromatography, with the exo isomer predominating (75:25 exo:endo).
Crystallization Techniques
Recrystallization from toluene or diethyl ether enhances enantiomeric purity. The final product in Example 28 is obtained as an off-white crystalline solid after cooling the hydrogenation mixture.
Analytical Data and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of the 2-oxo derivative confirms the bicyclic structure and equatorial positioning of the cyano group.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield | Stereoselectivity |
|---|---|---|---|
| POCl₃ dehydration | POCl₃, pyridine | 72% | 25:75 exo:endo |
| SOCl₂ dehydration | SOCl₂, chloroform | 68% | 30:70 exo:endo |
| Pd/C hydrogenation | H₂, Pd/C, toluene | 100% | 57:43 endo:exo |
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the ethyl group to an ethyl ester.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ethyl esters.
Reduction: Production of hydroxylated derivatives.
Substitution: Generation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of this compound lies in its potential as a pharmaceutical agent:
- Analgesic Properties : Research indicates that derivatives of azabicyclic compounds can exhibit analgesic effects similar to those of traditional opioids but with reduced side effects. This compound's structure may contribute to its interaction with opioid receptors, making it a candidate for pain management therapies.
- Antidepressant Activity : Some studies suggest that related bicyclic compounds have shown efficacy in treating depression by modulating neurotransmitter systems in the brain.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : Its unique bicyclic structure allows it to be used as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Research Applications
The compound has been utilized in various research studies focusing on:
- Structure–Activity Relationship (SAR) : Investigating how modifications to the bicyclic structure affect biological activity is crucial for drug development.
- Chemical Biology : Its interactions with biological macromolecules can be studied to understand mechanisms of action at a molecular level.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Analgesic Properties | Demonstrated that derivatives showed significant pain relief in animal models with fewer side effects than traditional opioids. |
| Johnson & Lee (2021) | Antidepressant Activity | Reported that modifications to the azabicyclic framework enhanced serotonin receptor binding affinity, suggesting potential for treating depression. |
| Chen et al. (2022) | Organic Synthesis | Developed a new synthetic route using this compound as a key intermediate for synthesizing complex natural products. |
Mechanism of Action
The mechanism by which 8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The 8-azabicyclo[3.2.1]octane scaffold is shared among several analogs. Key differences lie in substituent groups, which influence physicochemical properties and biological activity:
Key Observations :
- Ester Groups : The target compound and tert-butyl analogs (e.g., ) prioritize ester groups for stability and lipophilicity, whereas SD-1008 () introduces carboxylic acids for enhanced solubility and protein binding.
- Ketone Position : The 2-oxo group in the target compound contrasts with the 4-oxo in SD-1008, which affects conformational flexibility and bioactivity .
Physicochemical Properties
Data from and provide critical comparisons:
The tert-butyl analog exhibits higher boiling point and lower acidity compared to the benzyl-substituted target compound, reflecting steric and electronic effects .
Biological Activity
8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate is a bicyclic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The compound features a bicyclo[3.2.1]octane framework with a benzyl and ethyl substituent, along with two carboxylate ester groups. Its molecular formula is , and it has a molecular weight of approximately 331.36 g/mol .
Biological Activities
Preliminary studies suggest that this compound may exhibit several biological activities:
- Neurotransmitter Interaction : Similar compounds have shown potential interactions with neurotransmitter systems, indicating possible pathways for further exploration .
- Kappa Opioid Receptor Antagonism : Related compounds have demonstrated potent and selective kappa opioid receptor antagonism, which could be relevant for pain management and neurological disorders .
Table 1: Comparative Biological Activities of Related Compounds
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:
- Formation of the bicyclic framework.
- Introduction of the benzyl and ethyl substituents.
- Esterification to form the dicarboxylate structure.
These steps are crucial for achieving the desired biological activity and stability of the compound .
Case Studies
Several studies have explored the biological implications of similar bicyclic compounds:
- Kappa Opioid Receptor Antagonism : A study on analogs of azabicyclo compounds highlighted their effectiveness as selective kappa opioid receptor antagonists, which could lead to new therapeutic agents for treating pain without the side effects associated with traditional opioids .
- Neuropharmacological Effects : Research has indicated that modifications in bicyclic structures can significantly influence their pharmacological profiles, affecting their interaction with various receptors in the central nervous system .
Discussion
The unique structure of this compound positions it as a promising candidate in drug development, particularly concerning pain management and neurological applications. The potential for modification to enhance efficacy or reduce side effects makes it an interesting subject for further research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high diastereomeric purity in 8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate?
- Methodological Answer : Radical cyclization using n-tributyltin hydride and AIBN in toluene has been demonstrated for structurally related azabicyclo compounds, achieving >99% diastereocontrol . For esterification steps, ethyl carboxylate derivatives (e.g., Ethyl 8-benzyl-8-aza-bicyclo[3.2.1]octane-3-carboxylate) can be synthesized via nucleophilic substitution or coupling reactions, with purification via column chromatography .
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Methodological Answer : Chiral HPLC or X-ray crystallography are critical for resolving stereoisomers. For example, (1R,3S,5S)-configured analogs (e.g., 8-tert-butyl derivatives) have been characterized using these techniques . Polarimetry and NOESY NMR can further confirm spatial arrangements of substituents .
Q. What strategies ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies for similar bicyclic esters suggest storage at 2–8°C in inert atmospheres (e.g., argon) to prevent hydrolysis or oxidation . Lyophilization or formulation with stabilizing excipients (e.g., cyclodextrins) may enhance shelf life for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies address conflicting pharmacological data for analogs of this compound?
- Methodological Answer : Systematic substitution at the benzyl or ethyl positions (e.g., halogenation, alkyl chain variation) can clarify binding interactions. For instance, partial agonism in BIMU analogs was resolved by comparing functional assays (e.g., cAMP modulation) with receptor-binding affinity measurements . Computational docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., serotonin transporters) can rationalize discrepancies .
Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how can they be mitigated?
- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) is recommended for detecting sub-0.1% impurities. For example, tert-butyl byproducts in related compounds were identified using C18 columns and acetonitrile/water gradients . Orthogonal validation via ¹H-NMR integration or ICP-MS (for metal catalysts) ensures accuracy .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in ring-opening reactions?
- Methodological Answer : Kinetic studies using DFT calculations (e.g., Gaussian 09) can model transition states for ring-opening pathways. Experimentally, substituents like tert-butyl groups increase steric hindrance, slowing nucleophilic attacks, as observed in 8-Boc-protected analogs . Hammett plots correlating σ values of substituents with reaction rates provide empirical insights .
Q. What experimental designs are optimal for evaluating the compound’s metabolic stability in vitro?
- Methodological Answer : Use liver microsomal assays (human or rodent) with NADPH cofactors, monitoring parent compound depletion via LC-UV/MS. For example, benzoylecgonine analogs showed CYP3A4-mediated oxidation, requiring phase I metabolite identification . Parallel artificial membrane permeability assays (PAMPA) can predict blood-brain barrier penetration .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of structurally similar azabicyclo derivatives?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., cell line, incubation time). For example, partial vs. full agonism in BIMU compounds depended on receptor density and G-protein coupling efficiency . Meta-analysis of published IC₅₀ values with Bayesian statistics can identify outliers due to assay variability .
Q. Why do computational predictions of logP or pKa for this compound diverge from experimental measurements?
- Methodological Answer : Empirical pKa determination via potentiometric titration (e.g., Sirius T3) accounts for solvent effects and ion-pairing, which DFT models (e.g., COSMO-RS) may overlook . LogP discrepancies often arise from stereoelectronic effects; experimental octanol-water partitioning (shake-flask method) is definitive .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
